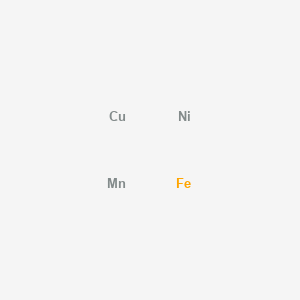
Nickel copper iron manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel copper iron manganese is a complex alloy composed of four transition metals: nickel, copper, iron, and manganese. These metals are known for their unique properties, such as high thermal and electrical conductivity, corrosion resistance, and mechanical strength. The combination of these metals in an alloy results in a material with enhanced properties, making it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of nickel copper iron manganese alloy typically involves the melting and mixing of the individual metals in specific proportions. The metals are heated in a furnace to their melting points, and then mixed together to form a homogeneous alloy. The reaction conditions, such as temperature and atmosphere, are carefully controlled to ensure the desired properties of the alloy.
Industrial Production Methods: In industrial settings, the production of this compound alloy often involves the use of electric arc furnaces or induction furnaces. The metals are charged into the furnace, melted, and then mixed thoroughly. The molten alloy is then cast into molds to form ingots or other desired shapes. The ingots are further processed through rolling, forging, or extrusion to achieve the final product.
化学反応の分析
Types of Reactions: Nickel copper iron manganese alloy can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The alloy can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides of nickel, copper, iron, and manganese.
Reduction: The reduction of the alloy can be achieved using reducing agents such as hydrogen or carbon monoxide, which can convert the metal oxides back to their metallic forms.
Substitution: The alloy can participate in substitution reactions where one metal in the alloy is replaced by another metal through chemical reactions.
Major Products Formed: The major products formed from these reactions include metal oxides, such as nickel oxide, copper oxide, iron oxide, and manganese oxide, as well as the reduced metallic forms of the individual metals.
科学的研究の応用
Nickel copper iron manganese alloy has a wide range of scientific research applications due to its unique properties:
Chemistry: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: In biological research, the alloy is used in the development of biosensors and other diagnostic tools.
Medicine: The alloy is explored for its potential use in medical implants and devices due to its biocompatibility and corrosion resistance.
Industry: The alloy is widely used in the manufacturing of electrical and electronic components, as well as in the production of corrosion-resistant materials for the aerospace and marine industries.
作用機序
The mechanism by which nickel copper iron manganese alloy exerts its effects is primarily through its interaction with other substances at the molecular level. The alloy’s unique combination of metals allows it to participate in various chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Nickel copper iron manganese alloy can be compared with other similar alloys, such as:
Nickel-copper alloy: Known for its excellent corrosion resistance and high strength.
Iron-manganese alloy: Used for its high toughness and wear resistance.
Copper-manganese alloy: Valued for its good electrical conductivity and thermal stability.
The uniqueness of this compound alloy lies in its combination of properties from all four metals, making it suitable for a broader range of applications compared to alloys containing only two or three of these metals.
特性
IUPAC Name |
copper;iron;manganese;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Fe.Mn.Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFWJQPUHQWDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn].[Fe].[Ni].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuFeMnNi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11105-19-4 |
Source


|
| Record name | High nickel alloys | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
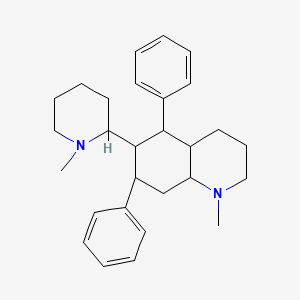
![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)
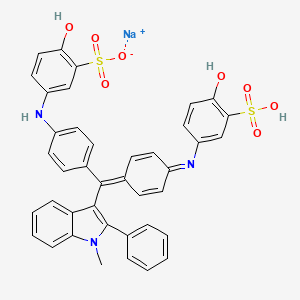
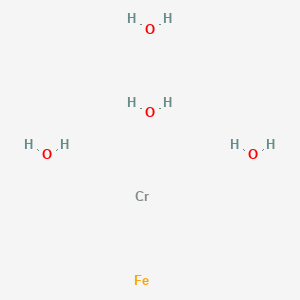

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
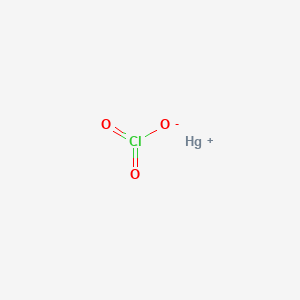
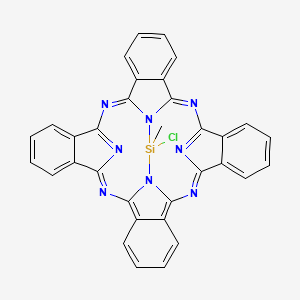
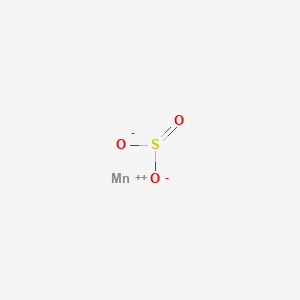
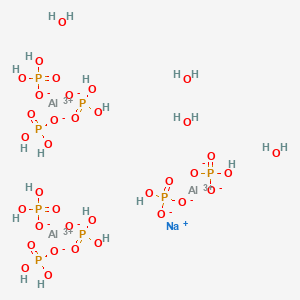
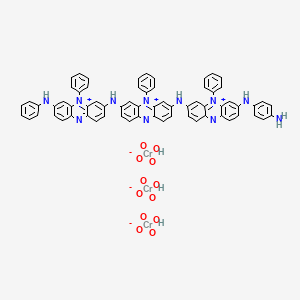
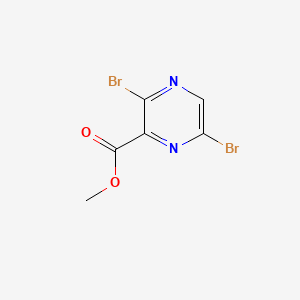
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
